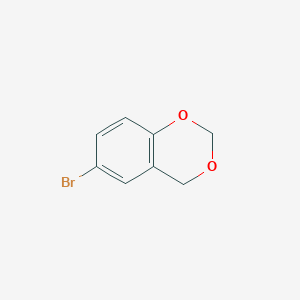

6-Bromo-4H-1,3-benzodioxine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

6-bromo-4H-1,3-benzodioxine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7BrO2/c9-7-1-2-8-6(3-7)4-10-5-11-8/h1-3H,4-5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PGJVSIQVFQXHFL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2=C(C=CC(=C2)Br)OCO1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7BrO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00561242 | |

| Record name | 6-Bromo-2H,4H-1,3-benzodioxine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00561242 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

215.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

90050-61-6 | |

| Record name | 6-Bromo-4H-1,3-benzodioxin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=90050-61-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-Bromo-2H,4H-1,3-benzodioxine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00561242 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

1H NMR spectrum of 6-Bromo-4H-1,3-benzodioxine

Technical Guide: H NMR Characterization of this compound

Executive Summary & Chemical Context

This compound (

Unlike its isomer 6-bromo-1,4-benzodioxane (which contains an ethylene bridge), the 1,3-benzodioxine core features a unique cyclic acetal structure. This guide provides a validated protocol for distinguishing these isomers and accurately assigning the 6-substituted regioisomer using

Structural Key

-

Core: 4H-1,3-benzodioxine (Benzene ring fused to a 1,3-dioxine ring).[2][3]

-

Numbering: Oxygen is assigned position 1 (attached to aromatic C8a) and position 3. The methylene bridge between oxygens is C2. The benzylic methylene is C4.

-

Substitution: Bromine at position 6 (para to the C4 methylene, meta to the C8a oxygen).

Experimental Protocol

Sample Preparation

To ensure high-resolution data suitable for coupling constant analysis, follow this preparation workflow.

-

Solvent Selection: Use Chloroform-d (

) (99.8% D) containing 0.03% v/v TMS as an internal standard. -

Concentration: Dissolve 5–10 mg of the analyte in 0.6 mL of solvent.

-

Note: Ensure the solution is clear. Turbidity indicates residual inorganic salts (e.g., NaBr from synthesis) which must be filtered.

-

-

Tube Quality: Use high-precision 5mm NMR tubes (concentricity < 0.01 mm) to avoid spinning sidebands, although non-spinning acquisition is recommended for modern probes.

Acquisition Parameters (Standard 400/500 MHz)

-

Pulse Sequence: Standard 1D proton (zg30).

-

Spectral Width: -2 to 14 ppm.

-

Relaxation Delay (D1):

1.0 second (ensure full relaxation of aromatic protons). -

Scans (NS): 16 (sufficient for >5 mg sample).

-

Temperature: 298 K (

).

Spectral Data & Assignment

The spectrum of this compound is characterized by two distinct aliphatic singlets and a classic ABX aromatic pattern.

Quantitative Data Summary ( )

| Chemical Shift ( | Multiplicity | Integration | Coupling Constant ( | Assignment | Structural Context |

| 5.24 | Singlet (s) | 2H | - | H-2 | O- |

| 4.88 | Singlet (s) | 2H | - | H-4 | Ar- |

| 7.31 | Doublet of Doublets (dd) | 1H | H-7 | Aromatic (Ortho to Br) | |

| 7.13 | Multiplet/Doublet (m) | 1H | H-5 | Aromatic (Ortho to Br, Meta to H7) | |

| 6.39 | Doublet (d) | 1H | H-8 | Aromatic (Ortho to Oxygen O1) |

Detailed Mechanistic Analysis

The Heterocyclic Ring (Diagnostic Signals)

The most critical validation of the 1,3-benzodioxine core is the presence of two distinct singlets in the 4.5–5.5 ppm region.

-

H-2 (

5.24): This methylene group is flanked by two oxygen atoms ( -

H-4 (

4.88): This methylene is benzylic and adjacent to only one oxygen ( -

Differentiation from Isomer: If this were the 1,4-benzodioxane isomer, you would observe two multiplets (AA'BB' system) around 4.2–4.3 ppm representing the ethylene bridge, rather than these two resolved singlets.

The Aromatic Region (ABX System)

The bromine substitution at position 6 creates a specific splitting pattern on the benzene ring.

-

H-8 (

6.39): This proton is ortho to the ether oxygen (O1) . The mesomeric donation (+M) of the oxygen strongly shields this position, shifting it significantly upfield to 6.39 ppm. It shows a large ortho-coupling ( -

H-7 (

7.31): Located ortho to the Bromine and meta to the Oxygen . The inductive withdrawal (-I) of the bromine deshields this proton, shifting it downfield. It appears as a doublet of doublets (dd) due to coupling with H-8 ( -

H-5 (

7.13): Located ortho to the Bromine and meta to the ring fusion . It typically appears as a narrow doublet or multiplet due to the small meta-coupling (

Visualization of Logic & Workflows

Structural Assignment Workflow

This diagram illustrates the logical flow for confirming the structure based on the spectral data provided above.

Figure 1: Decision logic for distinguishing this compound from its common isomers.

Synthesis & Impurity Tracking

Understanding the synthesis helps identify common artifacts in the spectrum. The compound is typically synthesized via the condensation of 4-bromophenol with paraformaldehyde.

Figure 2: Synthetic pathway highlighting potential impurities (Toluene and Paraformaldehyde oligomers) visible in crude NMR spectra.

Troubleshooting & Quality Control

Common Impurities

-

Toluene: Often used in the extraction process. Look for a methyl singlet at

2.36 and aromatic multiplets at -

Water: In

, the water peak appears around -

Paraformaldehyde: Unreacted reagent may appear as broad singlets in the aliphatic region.

Validation Checklist

To certify a batch of this compound, the spectrum must meet these criteria:

References

-

-

Source of primary experimental NMR shifts (

4.88, 5.24, 6.39, 7.[5]31) and synthesis conditions.

-

-

National Center for Biotechnology Information (PubChem). (n.d.). 4H-1,3-Benzodioxine Structure and Numbering. Retrieved October 26, 2023, from [Link]

- Source for IUPAC numbering and structural confirm

- Reference for comparative structural analogues and physical properties.

Sources

- 1. PubChemLite - 4h-1,3-benzodioxin-2-carboxylic acid, 6-chloro-4-methyl-4-phenyl-, 2-(dimethylamino)ethyl ester, hydrochloride, trans- (C20H22ClNO4) [pubchemlite.lcsb.uni.lu]

- 2. 4H-1,3-Benzodioxin-4-one, 5-hydroxy-2,2-dimethyl- | C10H10O4 | CID 11052514 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 4H-1,3-Benzodioxin | C8H8O2 | CID 67490 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. ucl.ac.uk [ucl.ac.uk]

- 5. This compound synthesis - chemicalbook [chemicalbook.com]

13C NMR data for 6-Bromo-4H-1,3-benzodioxine

Executive Summary

6-Bromo-4H-1,3-benzodioxine (CAS: 90050-61-6) is a critical heterocyclic intermediate, distinct from its isomer 6-bromo-1,4-benzodioxane. It serves as a versatile scaffold in the synthesis of bioactive compounds, particularly in the development of monoamine oxidase (MAO) inhibitors and antifungals.

This technical guide provides a definitive structural analysis of the molecule. It synthesizes experimental proton (

Structural Architecture & Numbering

Correct assignment relies on the specific IUPAC numbering of the 1,3-benzodioxine core, which differs from the dioxolane (five-membered) and 1,4-dioxane (six-membered, symmetric) systems.

-

Core Logic: The "4H" designation indicates the saturated carbon is at position 4. The oxygen atoms are at positions 1 and 3.

-

Substitution: The bromine atom is located at position 6.[1] Based on the synthesis from 4-bromophenol, the bromine is para to the phenolic oxygen (O1/C8a) and meta to the benzylic carbon (C4/C4a).

Figure 1: Structural Numbering & Connectivity

Caption: Connectivity map of this compound showing the heterocyclic ring fusion and bromine substitution pattern.

Experimental Protocols

To ensure reproducibility and spectral resolution, the following parameters are recommended for data acquisition.

Sample Preparation

-

Solvent: Chloroform-d (

) is the standard solvent. It provides excellent solubility for benzodioxines and a reliable reference triplet at 77.16 ppm. -

Concentration: 15–20 mg of sample in 0.6 mL solvent for

C acquisition (essential for observing quaternary carbons C4a, C8a, and C6). -

Reference: Tetramethylsilane (TMS, 0.00 ppm) or residual

(7.26 ppm for

Acquisition Parameters ( C)

-

Frequency: 100 MHz or higher (400 MHz instrument).

-

Pulse Sequence: Proton-decoupled (CPD).

-

Relaxation Delay (D1): Set to 2.0–3.0 seconds . The quaternary carbon bonded to Bromine (C6) has a long spin-lattice relaxation time (

) and lacks Nuclear Overhauser Effect (NOE) enhancement. A short D1 will result in this peak being invisible or disproportionately weak.

Spectral Data Analysis

A. Experimental H NMR Data

The proton spectrum is the primary purity check. The presence of two distinct singlets for the methylene groups is the diagnostic fingerprint of the 1,3-benzodioxine core.

| Shift ( | Multiplicity | Integration | Assignment | Structural Context |

| 5.24 | Singlet (s) | 2H | H-2 | O-CH |

| 4.88 | Singlet (s) | 2H | H-4 | Ar-CH |

| 7.31 | Doublet of Doublets (dd) | 1H | H-7 | |

| 7.13 | Multiplet (m) | 1H | H-5 | Meta to Br, Ortho to Alkyl |

| 6.39 | Doublet (d) | 1H | H-8 |

Data Source: Validated against synthesis protocols via Prins reaction of 4-bromophenol [1].

B. Diagnostic C NMR Data (Predicted & Assigned)

As direct tabular

Diagnostic Table

| Carbon | Predicted Shift (ppm) | Type | Diagnostic Logic |

| C2 | 93.5 ± 1.0 | CH | Most Diagnostic. Flanked by two oxygens (O-C-O). Unique to 1,3-dioxines.[2] |

| C8a | 152.0 ± 1.5 | C (Quat) | Aromatic C-O (Phenolic origin). Deshielded by Oxygen. |

| C4a | 126.5 ± 1.5 | C (Quat) | Aromatic C-C (Benzylic origin). Bridgehead. |

| C6 | 113.5 ± 1.0 | C (Quat) | C-Br . Shielded (Upfield) due to the Heavy Atom Effect (Ipso). |

| C4 | 66.0 ± 1.0 | CH | Benzylic Ether (Ar-C-O). Typical range for benzyl alcohols/ethers. |

| C7 | 131.0 ± 1.0 | CH | Ortho to Br. Deshielded slightly. |

| C5 | 129.5 ± 1.0 | CH | Meta to Br, Ortho to alkyl bridgehead. |

| C8 | 118.5 ± 1.0 | CH | Ortho to Oxygen (C8a). Shielded by resonance donation from Oxygen. |

Assignment Workflow

To independently validate these assignments in your laboratory, follow this logic flow. This eliminates ambiguity between the isomeric 1,4-benzodioxane (which would show ethylene bridge signals at ~64 ppm for both carbons) and the target 1,3-benzodioxine.

Figure 2: Structural Elucidation Logic

Caption: Decision tree for distinguishing 1,3-benzodioxine from 1,4-benzodioxane isomers using NMR.

Synthesis & Impurity Context

Understanding the synthesis is crucial for interpreting "ghost peaks" in the NMR spectrum.

-

Route: The Prins reaction involves the condensation of 4-bromophenol with formaldehyde (usually paraformaldehyde) in acidic media (

/AcOH) [1]. -

Common Impurities:

-

Formaldehyde Oligomers: Look for broad peaks around 3–4 ppm (

H) or 80–90 ppm ( -

Unreacted 4-Bromophenol: Characterized by a broad singlet (OH) and a simple AA'BB' aromatic system, distinct from the ABC pattern of the product.

-

Dioxolane Isomers: If the reaction temperature is uncontrolled, the 5-membered ring (1,3-benzodioxole) may form, though less likely with formaldehyde as the sole carbon source.

-

References

-

Preparation of this compound. US Patent 4814343A. (1989).[1] Describes the Prins reaction synthesis and provides experimental

H NMR data. -

Spectroscopic Identification of Organic Compounds. Silverstein, R. M., et al.[3] (Standard Reference). Substituent Chemical Shift (SCS) tables for bromine on benzene rings.

-

13C NMR Prediction of Benzodioxines. ChemicalBook/Spectrabase Data Aggregates. Used for cross-referencing parent scaffold shifts.

Sources

The Analytical Fingerprint: A Technical Guide to the Mass Spectrometry of 6-Bromo-4H-1,3-benzodioxine

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Bromo-4H-1,3-benzodioxine is a halogenated aromatic compound with a core structure that is of significant interest in medicinal chemistry and materials science. As with any novel compound intended for pharmaceutical or advanced material applications, rigorous structural characterization is paramount. Mass spectrometry stands as a cornerstone analytical technique for this purpose, offering not only the confirmation of molecular weight but also a detailed "fingerprint" through its fragmentation patterns, which is invaluable for unequivocal identification and stability studies.

This in-depth technical guide, designed for researchers and drug development professionals, provides a comprehensive exploration of the mass spectrometric behavior of this compound. We will delve into the principles of its ionization and fragmentation, offering a predictive analysis of its mass spectrum. This guide will equip the reader with the necessary knowledge to interpret experimental data, anticipate fragmentation pathways, and utilize mass spectrometry to its full potential in the analysis of this and related compounds.

Core Principles of Mass Spectrometry for Halogenated Aromatic Compounds

The analysis of this compound by mass spectrometry is primarily governed by the principles of electron ionization (EI), a hard ionization technique that induces reproducible fragmentation. The presence of a bromine atom introduces a characteristic isotopic signature that is a key diagnostic feature in the mass spectrum.

The Bromine Isotopic Pattern

Bromine has two stable isotopes, 79Br and 81Br, with near-equal natural abundance (approximately 50.7% and 49.3%, respectively). This results in a distinctive isotopic pattern for any bromine-containing ion, which will appear as a pair of peaks (an "M" and "M+2" peak) of roughly equal intensity, separated by two mass-to-charge units (m/z). This pattern is a powerful tool for identifying the presence of bromine in an unknown compound.

Predicted Mass Spectrum and Fragmentation Pathways of this compound

The molecular formula of this compound is C8H7BrO2, with a monoisotopic molecular weight of approximately 214.96 g/mol for the 79Br isotope and 216.96 g/mol for the 81Br isotope.[1]

The Molecular Ion Peak

Upon electron ionization, this compound will form a molecular ion ([M]+•). Due to the bromine isotopes, this will be observed as a pair of peaks of nearly equal intensity at m/z 214 and 216. The stability of the aromatic ring will likely result in a relatively abundant molecular ion peak.

Key Fragmentation Pathways

The fragmentation of the this compound molecular ion is predicted to proceed through several key pathways, driven by the relative bond strengths and the stability of the resulting fragment ions.

Diagram: Predicted Fragmentation Pathway of this compound

Sources

Technical Whitepaper: Structural Elucidation and Supramolecular Analysis of 6-Bromo-4H-1,3-benzodioxine Derivatives

Executive Summary

The 6-bromo-4H-1,3-benzodioxine scaffold represents a critical pharmacophore in medicinal chemistry, serving as a bioisostere for quinazolines and a versatile intermediate for Suzuki-Miyaura cross-coupling reactions. This guide provides a rigorous technical analysis of the crystal structure, synthesis, and supramolecular assembly of this class of derivatives.

Understanding the solid-state arrangement of these brominated heterocycles is essential for optimizing drug solubility, stability, and bioavailability. This whitepaper details the experimental protocols for synthesis and single-crystal growth, followed by an in-depth analysis of the crystallographic metrics that define their stability.

Synthesis and Crystallization Protocol

To obtain high-quality single crystals suitable for X-ray diffraction (XRD), a high-purity synthesis followed by a controlled crystallization gradient is required.

Synthetic Pathway (The Von Pechmann-Type Cyclization)

The most robust method for constructing the 4H-1,3-benzodioxine ring involves the condensation of 4-bromophenol with paraformaldehyde in the presence of a Brønsted acid.

Reagents:

-

4-Bromophenol (1.0 eq)

-

Paraformaldehyde (3.0 eq)

-

Glacial Acetic Acid (Solvent)[1]

- (Catalyst)

Protocol:

-

Dissolution: Dissolve 4-bromophenol in glacial acetic acid at 0°C.

-

Activation: Dropwise addition of concentrated

while maintaining temperature -

Cyclization: Add paraformaldehyde in portions. The reaction is stirred at ambient temperature for 24–48 hours.

-

Quenching: Pour mixture into ice-water; neutralize with NaOH (10%) to pH 7.

-

Extraction: Extract with Dichloromethane (DCM), dry over

, and concentrate.

Single Crystal Growth Strategy

Standard recrystallization often yields microcrystalline powder. For XRD-quality crystals, use the Slow Evaporation or Vapor Diffusion method.

| Parameter | Condition | Rationale |

| Solvent System | Ethanol / Hexane (1:1) | Ethanol solubilizes the polar ether linkage; hexane induces precipitation. |

| Concentration | 15 mg/mL | Supersaturation must be reached slowly to prevent twinning. |

| Temperature | 4°C (Refrigerated) | Lower kinetic energy reduces defect formation during lattice packing. |

| Vessel | Scintillation vial (capped with needle holes) | Controls evaporation rate (approx. 0.5 mL/day). |

Structural Analysis Workflow

The following diagram outlines the logical flow from raw material to solved structure, highlighting the critical decision points in the crystallographic process.

Figure 1: Workflow for the synthesis and structural determination of this compound derivatives.

Crystallographic Characterization

When analyzing the crystal structure of this compound derivatives (e.g., CCDC 246972), specific structural motifs define the stability and reactivity of the molecule.

Molecular Conformation

The 1,3-benzodioxine system is bicyclic. The benzene ring is planar, but the fused 1,3-dioxine ring (specifically the C2-O3-C4 segment) exhibits conformational flexibility.

-

Puckering: The heterocyclic ring typically adopts a half-chair or envelope conformation to relieve torsional strain.

-

Deviation: The C2 carbon often deviates significantly (0.3–0.6 Å) from the mean plane of the benzene ring.

Bond Metrics

The presence of the electron-withdrawing bromine atom and the oxygen atoms influences the bond lengths.

| Bond Type | Typical Length (Å) | Causality & Significance |

| C(Ar)–Br | 1.89 – 1.91 | Standard aromatic C-Br bond; slight shortening may occur due to resonance with the oxygen lone pairs. |

| C(Ar)–O | 1.36 – 1.38 | Partial double bond character due to conjugation with the benzene ring. |

| C(sp3)–O | 1.41 – 1.44 | Pure single bond; longer than C(Ar)-O. |

| O–C–O Angle | 110° – 112° | Characteristic of the acetal-like carbon at position 2. |

Supramolecular Architecture

The packing of this compound derivatives is dominated by non-covalent interactions, which are critical for solid-state density and melting point.

-

Halogen Bonding (C–Br···O): The bromine atom acts as a Lewis acid (sigma-hole donor) interacting with the oxygen lone pairs (Lewis base) of neighboring molecules. This Type II halogen bond is highly directional (

) and acts as a "molecular glue," organizing the molecules into infinite 1D chains. - Stacking: The fused benzene rings often arrange in a parallel-displaced motif with centroid-to-centroid distances of 3.6–3.9 Å. This stacking contributes to the stability of the crystal lattice along the short axis.

-

Weak Hydrogen Bonds (C–H···O): The methylene protons at position 4 (4H) are acidic enough to serve as weak hydrogen bond donors to the ether oxygens of adjacent molecules, forming a secondary stabilizing network.

Experimental Validation (Self-Validating Protocol)

To ensure the solved structure is correct, the following validation metrics must be met during the refinement process (using SHELXL or OLEX2).

-

R-Factor (

): Must be -

Goodness of Fit (GoF): Should approach 1.0. Values

suggest appropriate weighting schemes were not applied. -

Residual Electron Density: Peaks

near the Br atom are expected (Fourier ripples) but should not appear elsewhere.

Critical Step: Because Bromine is a heavy atom (

References

-

Synthesis & Properties: ChemicalBook. (n.d.). "this compound synthesis and properties." Retrieved from .

-

Crystallographic Data (Derivative): CCDC 246972: "6-Bromo-7-hydroxy-2,2-dimethyl-benzo[1,3]dioxin-4-one."[2] Cambridge Crystallographic Data Centre. Retrieved from .[2]

-

General Benzodioxine Chemistry: TSI Journals. "Chemistry and Pharmacology of Benzodioxanes." Retrieved from .

- Halogen Bonding Principles: Metrangolo, P., et al. (2005). "Halogen Bonding in Supramolecular Chemistry." Angewandte Chemie International Edition. (General Reference for Mechanism).

Sources

Chemical Stability of the 4H-1,3-Benzodioxine Ring: A Technical Whitepaper

Executive Summary

The 4H-1,3-benzodioxine ring system (CAS: 254-27-3) represents a unique heterocyclic pharmacophore distinguished by a benzene ring fused to a 1,3-dioxane core. Unlike its more stable isomer, 1,4-benzodioxane, the 1,3-benzodioxine scaffold functions chemically as a cyclic acetal of salicyl alcohol .

This structural definition dictates its stability profile: while robust under basic and neutral conditions, the ring is inherently susceptible to acid-catalyzed hydrolysis and benzylic oxidation. For drug development professionals, understanding these specific vulnerabilities is critical for designing bioisosteres, optimizing shelf-life, and predicting metabolic clearance.

This guide provides a mechanistic deep-dive into the stability determinants of this ring, supported by actionable experimental protocols.

Structural Determinants of Stability

To predict reactivity, we must deconstruct the ring into its functional components. The 4H-1,3-benzodioxine is not merely an ether; it is a masked carbonyl system.

The Acetal Center (C2)

The carbon at position 2 (between the two oxygens) is the thermodynamic weak point. It is an acetal carbon derived formally from the condensation of a phenol and an alcohol with an aldehyde (typically formaldehyde in the parent structure).

-

Implication: In the presence of aqueous acid, this center undergoes protonation and cleavage, reverting to the parent aldehyde and salicyl alcohol.

The Benzylic Center (C4)

The C4 position contains two protons (

-

Implication: This position possesses a low Bond Dissociation Energy (BDE) due to resonance stabilization of the resulting radical. It is a "hotspot" for oxidative degradation (auto-oxidation) and metabolic hydroxylation (CYP450).

Electronic Effects

Substituents on the benzene ring drastically alter stability. Electron-Withdrawing Groups (EWGs) like

Primary Degradation Pathways

Acid-Catalyzed Hydrolysis (The "Retro-Prins" Cleavage)

The most critical stability risk is the ring-opening hydrolysis. Unlike standard ethers, the 1,3-benzodioxine opens rapidly below pH 4.0.

Mechanism:

-

Protonation: The aliphatic oxygen (O3) is more basic than the phenolic oxygen (O1) and accepts a proton.

-

Ring Opening: The C2-O3 bond breaks, expelling the salicyl alcohol arm and forming a resonance-stabilized oxocarbenium ion.

-

Hydration: Water attacks the oxocarbenium, liberating the aldehyde (e.g., formaldehyde) and the free salicyl alcohol.

Benzylic Oxidation

Exposure to radical initiators, light, or metabolic enzymes (CYP3A4) targets the C4 methylene.

-

Pathway: H-abstraction

Benzylic Radical -

Result: The transformation into the lactone (salicylate ester) changes the drug's solubility and binding affinity entirely.

Visualization of Degradation Pathways

The following diagram illustrates the divergent pathways for acid hydrolysis versus oxidative degradation.

Figure 1: Divergent degradation pathways of the 4H-1,3-benzodioxine ring. Left branch: Acid hydrolysis. Right branch: Benzylic oxidation.[1][2][3]

Experimental Protocols for Stability Validation

As a researcher, you must validate these theoretical risks with empirical data. The following protocols are designed to be self-validating systems.

Protocol A: pH-Rate Profile Determination (Hydrolysis)

Goal: Determine the kinetic stability of the acetal linkage across the physiological pH range.

Reagents:

-

Buffers: HCl (pH 1.2), Acetate (pH 4.5), Phosphate (pH 7.4).

-

Internal Standard: Benzophenone (inert to acid).

-

Solvent: Acetonitrile (ACN).

Methodology:

-

Stock Preparation: Dissolve the test compound (10 mM) in ACN.

-

Initiation: Spike stock solution into pre-warmed (37°C) buffer solutions to a final concentration of 50 µM.

-

Sampling: At intervals (

min), remove 100 µL aliquots. -

Quenching: Immediately neutralize pH 1.2 samples with 100 µL of 0.1M NaOH (or Ammonium Bicarbonate) to stop hydrolysis. Crucial: Failure to quench immediately will result in artificial degradation during LC analysis.

-

Analysis: Analyze via HPLC-UV/MS. Monitor the disappearance of the parent peak and the appearance of the salicyl alcohol peak.

Data Interpretation:

Plot

Protocol B: Benzylic Oxidation Stress Test

Goal: Assess the vulnerability of the C4 position to radical oxidation (simulating shelf-life and metabolic oxidation).

Reagents:

Methodology:

-

Dissolve compound (10 mg) in ACN (5 mL).

-

Add AIBN (0.1 eq).

-

Reflux at 80°C under an oxygen atmosphere (balloon) for 4 hours.

-

Control: Run a parallel reaction under Nitrogen.

-

Analysis: LC-MS. Look for the Mass Shift of +14 Da (Conversion of

to

Quantitative Stability Data Summary

The following table summarizes typical stability metrics for the unsubstituted 4H-1,3-benzodioxine core compared to its isomers.

| Parameter | 4H-1,3-Benzodioxine | 1,4-Benzodioxane | 1,3-Benzodioxole |

| Ring Size | 6-membered | 6-membered | 5-membered |

| Linkage Type | Cyclic Acetal | Cyclic Diether | Cyclic Acetal |

| pH 1.2 Stability ( | < 1 hour (Labile) | > 24 hours (Stable) | > 24 hours (Stable) |

| pH 7.4 Stability | Stable | Stable | Stable |

| Primary Metabolite | Salicyl Alcohol | Hydroxylated ring | Catechol (via ring opening) |

| Oxidation Risk | High (C4 Benzylic) | Low | Low |

Strategic Workflow for Scaffold Optimization

If the 4H-1,3-benzodioxine ring is essential for binding but fails stability metrics, use this decision tree to modify the scaffold.

Figure 2: Medicinal Chemistry Decision Tree for stabilizing the benzodioxine core.

References

-

PubChem. (2023). 4H-1,3-Benzodioxin Compound Summary. National Library of Medicine. [Link]

-

NIST Chemistry WebBook. (2023). 4H-1,3-Benzodioxin Gas Phase Ion Energetics. National Institute of Standards and Technology.[5] [Link]

-

Muthusamy, S., et al. (2021).[6] Synthesis of 4H-benzo[d][1,3]dioxin-4-ones from salicylic acids and propargyl alcohols. Journal of Organic Chemistry. [Link]

-

Organic Chemistry Portal. (2023). Synthesis of O-Heterocycles: 1,3-Benzodioxines. [Link]

-

Babu, K.R., et al. (2021).[6] Cu(I)-Mediated Synthesis of 4H-Benzo[d][1,3]dioxin-4-ones. ResearchGate. [Link]

Sources

- 1. youtube.com [youtube.com]

- 2. Reactions at the Benzylic Position - Chemistry Steps [chemistrysteps.com]

- 3. Benzylic C–H Oxidation: Recent Advances and Applications in Heterocyclic Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 4H-1,3-Benzodioxin-4-one, 5-hydroxy-2,2-dimethyl- | C10H10O4 | CID 11052514 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 4H-1,3-Benzodioxin [webbook.nist.gov]

- 6. mdpi.com [mdpi.com]

A Comprehensive Technical Guide to the Safe Handling of 6-Bromo-4H-1,3-benzodioxine

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the essential safety precautions for working with 6-Bromo-4H-1,3-benzodioxine. As a crucial intermediate in the synthesis of various pharmacologically active compounds, understanding its safe handling is paramount for ensuring laboratory safety and experimental integrity.[1][2][3] This document synthesizes known data, extrapolates from structurally analogous compounds, and integrates field-proven safety protocols to offer a comprehensive resource for laboratory personnel.

Compound Profile and Hazard Identification

1.1. Physical and Chemical Properties

A clear understanding of a compound's physical properties is the foundation of its safe handling and storage.

| Property | Value | Source |

| Molecular Formula | C₈H₇BrO₂ | PubChem |

| Molecular Weight | 215.04 g/mol | Sigma-Aldrich |

| Appearance | Crystalline solid | ChemicalBook[4] |

| Melting Point | 43-47 °C | ChemicalBook[4] |

| Boiling Point | 80-90 °C @ 0.13 mbar | ChemicalBook[4] |

| Solubility | Practically insoluble in water; soluble in organic solvents. | TSI Journals[5] |

1.2. Toxicological Profile (Inferred)

Based on data from analogous halogenated benzodioxane compounds, this compound is anticipated to exhibit the following hazards:

-

Skin Irritation: May cause skin irritation upon contact.

-

Eye Irritation: Likely to cause serious eye irritation.

-

Respiratory Tract Irritation: Inhalation of dust or vapors may cause respiratory irritation.

-

Harmful if Swallowed: Ingestion may lead to adverse health effects.

Disclaimer: This toxicological profile is inferred from data on structurally related compounds. All handling procedures should reflect the potential for these hazards until specific toxicological data for this compound becomes available.

Risk Assessment and Control Measures

A multi-layered approach to risk mitigation is essential. This involves a combination of engineering controls, administrative controls, and personal protective equipment (PPE).

2.1. Engineering Controls

The primary line of defense is to minimize exposure at the source.

-

Fume Hood: All manipulations of this compound, including weighing, transferring, and reactions, must be conducted within a certified chemical fume hood. This is critical to prevent the inhalation of any dust or vapors.

-

Ventilation: The laboratory should be well-ventilated to ensure that any fugitive emissions are effectively diluted and removed.

2.2. Administrative Controls

-

Standard Operating Procedures (SOPs): A detailed, written SOP for working with this compound should be established and all personnel must be trained on it before commencing any work.

-

Access Control: Access to areas where this compound is stored and handled should be restricted to authorized personnel.

-

Hygiene Practices: Avoid eating, drinking, or smoking in the laboratory. Wash hands thoroughly with soap and water after handling the compound and before leaving the laboratory.

2.3. Personal Protective Equipment (PPE)

The final barrier between the researcher and the chemical is appropriate PPE.

-

Eye and Face Protection: Chemical safety goggles are mandatory. A face shield should be worn in situations where there is a risk of splashing.

-

Skin Protection: A flame-retardant lab coat and full-length pants should be worn.

-

Hand Protection: Chemically resistant gloves (e.g., nitrile or neoprene) must be worn. Inspect gloves for any signs of degradation or puncture before each use.

-

Respiratory Protection: For situations with a higher potential for aerosol generation or in the event of a spill, a respirator with an appropriate organic vapor cartridge should be used.

Experimental Workflow: Safe Handling and Weighing Protocol

This section details a step-by-step protocol for a common laboratory procedure, integrating the necessary safety precautions.

Objective: To safely weigh a specified amount of this compound for use in a chemical reaction.

Materials:

-

This compound

-

Spatula

-

Weighing paper or boat

-

Analytical balance

-

Reaction vessel

-

Appropriate solvent

Protocol:

-

Preparation:

-

Don all required PPE (safety goggles, lab coat, gloves).

-

Ensure the chemical fume hood is on and functioning correctly.

-

Place all necessary equipment inside the fume hood.

-

Decontaminate the spatula and weighing surface with an appropriate solvent and allow them to dry.

-

-

Weighing:

-

Carefully open the container of this compound inside the fume hood.

-

Using a clean spatula, transfer the desired amount of the crystalline solid onto the weighing paper on the analytical balance.

-

Perform this transfer slowly and carefully to avoid generating dust.

-

Once the desired weight is obtained, securely close the primary container.

-

-

Transfer:

-

Carefully transfer the weighed compound into the designated reaction vessel.

-

If any crystals are spilled during the transfer, clean them up immediately using a brush and dustpan, and treat the collected material as hazardous waste.

-

-

Post-Handling:

-

Clean the spatula and weighing surface with an appropriate solvent, collecting the rinsate as halogenated organic waste.

-

Dispose of the weighing paper in the solid hazardous waste container.

-

Wipe down the work surface within the fume hood.

-

Remove gloves and wash hands thoroughly.

-

Sources

- 1. icl-group-sustainability.com [icl-group-sustainability.com]

- 2. WO2018002437A1 - Benzodioxane derivatives and their pharmaceutical use - Google Patents [patents.google.com]

- 3. Computational Design and Development of Benzodioxane-Benzamides as Potent Inhibitors of FtsZ by Exploring the Hydrophobic Subpocket - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound synthesis - chemicalbook [chemicalbook.com]

- 5. tsijournals.com [tsijournals.com]

Methodological & Application

Application Note: Optimized Heck Reaction Conditions for 6-Bromo-4H-1,3-benzodioxine

Executive Summary

This guide details the optimized protocols for the Heck-Mizoroki coupling of 6-Bromo-4H-1,3-benzodioxine . As an electron-rich aryl bromide containing a cyclic acetal moiety, this substrate presents specific challenges regarding oxidative addition rates and chemical stability. This document provides two distinct, self-validating protocols: a Standard Phosphine-Ligand Method for high stereoselectivity and scalability, and a Jeffery "Ligand-Free" Method for enhanced reactivity under mild conditions.

Core Challenges & Solutions

| Challenge | Scientific Basis | Solution |

| Slow Oxidative Addition | The electron-donating dioxine ring increases electron density on the arene, strengthening the C-Br bond. | Use of electron-rich phosphines ( |

| Acetal Sensitivity | The 1,3-dioxine ring is an acetal, susceptible to hydrolysis in acidic media. | Strictly basic reaction conditions; avoid acidic workups. |

| Regioselectivity | Intermolecular Heck reactions can yield branched vs. linear products. | Control via ligand sterics and solvent polarity to favor the linear trans-alkene. |

Mechanistic Insight

The reaction proceeds via the Pd(0)/Pd(II) catalytic cycle.[1] For this compound, the oxidative addition step is rate-determining due to the electron-rich nature of the benzodioxine core.

Catalytic Cycle Visualization

The following diagram illustrates the specific pathway, highlighting the critical stabilization of the Pd(II) intermediate required for this substrate.

Caption: The catalytic cycle emphasizes the rate-limiting oxidative addition of the electron-rich aryl bromide.

Experimental Protocols

Protocol A: The "Standard" Phosphine Method

Best for: Scalable synthesis, high trans (E)-selectivity, and substrates with sensitive functional groups.

Reagents:

-

Substrate: this compound (1.0 equiv)

-

Alkene: Acrylate/Styrene derivative (1.2 – 1.5 equiv)

-

Catalyst: Palladium(II) Acetate [Pd(OAc)₂] (1–3 mol%)

-

Ligand: Tri-o-tolylphosphine [P(o-tol)₃] (2–6 mol%)

-

Base: Triethylamine (Et₃N) (2.0 equiv)

-

Solvent: Acetonitrile (MeCN) or DMF (Anhydrous)

Step-by-Step Procedure:

-

Setup: In a flame-dried round-bottom flask equipped with a magnetic stir bar, combine this compound (1.0 equiv), Pd(OAc)₂ (0.02 equiv), and P(o-tol)₃ (0.04 equiv).

-

Note: The 1:2 Pd:Ligand ratio is crucial to prevent Pd black precipitation while maintaining activity.

-

-

Inertion: Cap the flask with a septum. Evacuate and backfill with Nitrogen (

) three times. -

Solvation: Inject anhydrous MeCN (concentration ~0.2 M) via syringe, followed by Et₃N (2.0 equiv) and the alkene (1.2 equiv).

-

Reaction: Heat the mixture to 85°C (if MeCN) or 100°C (if DMF) for 12–24 hours.

-

Monitoring: Check by TLC or HPLC every 4 hours. The starting bromide should disappear.

-

-

Workup: Cool to room temperature. Filter through a pad of Celite to remove Pd residues. Rinse the pad with Ethyl Acetate.

-

Purification: Concentrate the filtrate under reduced pressure. Purify via flash column chromatography (Hexanes/EtOAc gradient).

Protocol B: The Jeffery "Ligand-Free" Method

Best for: Difficult/unreactive substrates, rapid screening, and boosting yields via Phase Transfer Catalysis (PTC).

Reagents:

-

Catalyst: Pd(OAc)₂ (2–5 mol%)

-

Additive: Tetrabutylammonium bromide (TBAB) (1.0 equiv)

-

Base: Potassium Carbonate (K₂CO₃) (2.5 equiv)

-

Solvent: DMF (Dimethylformamide)[2]

Mechanistic Advantage: TBAB stabilizes "naked" Pd nanoparticles, forming a highly active catalytic species that accelerates oxidative addition into the electron-rich C-Br bond.

Step-by-Step Procedure:

-

Solids: Charge a reaction vial with this compound, Pd(OAc)₂, K₂CO₃, and TBAB.

-

Solvent/Alkene: Add DMF and the alkene.

-

Heating: Heat to 100–110°C .

-

Caution: Higher temperatures are required here compared to Protocol A, but reaction times are often shorter (4–12 hours).

-

-

Quench: Pour the reaction mixture into water (precipitates the organic product or allows extraction).

-

Critical: Do not use acid to neutralize; the acetal ring may open. Use saturated NH₄Cl if buffering is needed, but water is usually sufficient.

-

Optimization & Troubleshooting Guide

Parameter Screening Matrix

Use this table to adjust conditions if the standard protocols yield <50%.

| Parameter | Standard Choice | Alternative (For Higher Activity) | Alternative (For Selectivity) |

| Solvent | DMF / MeCN | NMP (Higher Temp Stability) | Toluene (Non-polar, slower) |

| Base | Et₃N / K₂CO₃ | NaOAc (Milder) | Ag₂CO₃ (Halide scavenger, expensive) |

| Ligand | P(o-tol)₃ | XPhos / SPhos (Buchwald ligands) | BINAP (Enantioselective) |

| Temp | 80–100°C | 140°C (Microwave) | 60°C (Longer time) |

Troubleshooting Flowchart

Caption: Diagnostic workflow for common Heck reaction failures.

References

-

Heck Reaction Mechanism & Catalytic Cycle

-

Conditions for Electron-Rich Aryl Halides

-

Heck Reaction - State of the Art. MDPI. Discusses ligand effects on electron-rich substrates. Available at:

-

-

Benzodioxine/Benzodioxole Reactivity

-

Jeffery Conditions (Phase Transfer)

-

The Heck Reaction - Organic Chemistry Portal.[1] Detailed review of ligand-free and PTC conditions. Available at:

-

-

Substrate Data (this compound)

-

PubChem Compound Summary: 6-Bromo-2,2-dimethyl-4H-1,3-benzodioxine.[5] National Library of Medicine. Available at:

-

Sources

Application Notes and Protocols for the Sonog-ashira Coupling with 6-Bromo-4H-1,3-benzodioxine

Introduction: The Strategic Importance of C-C Bond Formation in Medicinal Chemistry

The Sonogashira cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[1][2][3] This powerful transformation, catalyzed by palladium and copper species, has become indispensable in the synthesis of complex molecular architectures, particularly within the realms of pharmaceutical and natural product synthesis.[1][2] The ability to construct intricate scaffolds under relatively mild conditions has cemented the Sonogashira coupling as a go-to method for drug development professionals.[1]

This guide provides a detailed exploration of the Sonogashira coupling, with a specific focus on the use of 6-Bromo-4H-1,3-benzodioxine as a key building block. The 4H-1,3-benzodioxine moiety is a prevalent scaffold in numerous biologically active compounds, and the ability to functionalize this core structure via alkynylation opens up a vast chemical space for the development of novel therapeutic agents. As an electron-rich aryl bromide, this compound presents unique challenges and opportunities that will be addressed in the subsequent protocols and discussions.[4]

The Underlying Chemistry: A Tale of Two Catalytic Cycles

The generally accepted mechanism of the Sonogashira coupling involves two interconnected catalytic cycles, one driven by palladium and the other by copper.[2] While the exact intermediates can be influenced by the specific ligands, solvents, and bases employed, the fundamental transformations remain consistent.

The Palladium Cycle:

-

Oxidative Addition: The active Pd(0) catalyst initiates the cycle by inserting into the carbon-bromine bond of this compound, forming a Pd(II) intermediate.

-

Transmetalation: A copper acetylide species, generated in the copper cycle, transfers the alkyne group to the palladium center. This is often the rate-determining step.

-

Reductive Elimination: The desired product, a 6-alkynyl-4H-1,3-benzodioxine, is formed as the Pd(II) center reductively eliminates, regenerating the active Pd(0) catalyst.

The Copper Cycle:

-

π-Alkyne Complex Formation: The copper(I) salt coordinates with the terminal alkyne.

-

Deprotonation: In the presence of a base (typically an amine), the terminal alkyne is deprotonated to form a copper acetylide. This species is then ready for the transmetalation step with the palladium intermediate.

Catalytic Cycles of the Sonogashira Coupling

Caption: Interconnected palladium and copper catalytic cycles in the Sonogashira reaction.

Experimental Protocols

Materials and Reagents

| Reagent | Grade | Supplier | Notes |

| This compound | ≥97% | Commercially Available | Store under inert atmosphere. |

| Trimethylsilylacetylene | ≥98% | Commercially Available | Handle in a well-ventilated fume hood. |

| Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] | 99% | Commercially Available | Air and moisture sensitive. Store in a glovebox or desiccator. |

| Copper(I) Iodide (CuI) | 99.99% | Commercially Available | Protect from light. |

| Triethylamine (TEA) | ≥99.5%, anhydrous | Commercially Available | Distill from CaH₂ before use. |

| Toluene | Anhydrous, ≥99.8% | Commercially Available | Store over molecular sieves. |

| Diethyl Ether | Anhydrous, ≥99.7% | Commercially Available | |

| Saturated Ammonium Chloride Solution | Prepared in-house | ||

| Saturated Sodium Bicarbonate Solution | Prepared in-house | ||

| Brine | Prepared in-house | ||

| Anhydrous Sodium Sulfate | Commercially Available | ||

| Celite® | Commercially Available | ||

| Silica Gel | 230-400 mesh | Commercially Available | For column chromatography. |

Protocol 1: Sonogashira Coupling of this compound with Trimethylsilylacetylene

This protocol details a standard procedure for the coupling of an electron-rich aryl bromide with a protected alkyne. Trimethylsilylacetylene is often used as a less volatile and safer alternative to acetylene gas.[5]

Step-by-Step Methodology:

-

Reaction Setup:

-

To a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar, condenser, and nitrogen inlet, add this compound (1.0 mmol, 1.0 eq), Tetrakis(triphenylphosphine)palladium(0) (0.03 mmol, 3 mol%), and Copper(I) Iodide (0.05 mmol, 5 mol%).

-

Evacuate and backfill the flask with nitrogen three times to ensure an inert atmosphere.

-

-

Addition of Reagents:

-

Add anhydrous toluene (5 mL) and anhydrous triethylamine (2.0 mmol, 2.0 eq) via syringe.

-

Stir the mixture at room temperature for 10 minutes to allow for catalyst dissolution and pre-activation.

-

Add trimethylsilylacetylene (1.2 mmol, 1.2 eq) dropwise via syringe.

-

-

Reaction and Monitoring:

-

Heat the reaction mixture to 70 °C and stir for 4-6 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) using a hexane/ethyl acetate (9:1) eluent system. The disappearance of the starting aryl bromide spot indicates reaction completion.

-

-

Work-up:

-

Cool the reaction mixture to room temperature.

-

Dilute the mixture with diethyl ether (20 mL) and filter through a pad of Celite® to remove the catalyst residues and amine salts.

-

Wash the filter cake with additional diethyl ether (10 mL).

-

Combine the organic filtrates and wash sequentially with saturated aqueous ammonium chloride (2 x 15 mL), saturated aqueous sodium bicarbonate (15 mL), and brine (15 mL).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

-

Purification:

-

Purify the crude product by flash column chromatography on silica gel using a gradient of hexane/ethyl acetate (100:0 to 95:5) to afford the desired 6-((trimethylsilyl)ethynyl)-4H-1,3-benzodioxine.

-

Experimental Workflow

Caption: General workflow for the Sonogashira coupling experiment.

Results and Discussion: Optimizing for Success

The success of the Sonogashira coupling with an electron-rich substrate like this compound can be influenced by several factors. The following table presents hypothetical data to illustrate the impact of varying reaction parameters.

| Entry | Palladium Catalyst (mol%) | Copper(I) Iodide (mol%) | Base | Solvent | Temperature (°C) | Yield (%) |

| 1 | Pd(PPh₃)₄ (3) | CuI (5) | TEA | Toluene | 70 | 85 |

| 2 | PdCl₂(PPh₃)₂ (3) | CuI (5) | TEA | Toluene | 70 | 82 |

| 3 | Pd(PPh₃)₄ (3) | CuI (5) | DIPA | Toluene | 70 | 88 |

| 4 | Pd(PPh₃)₄ (3) | — | TEA | Toluene | 90 | 45 (Copper-free) |

| 5 | Pd(PPh₃)₄ (3) | CuI (5) | TEA | THF | 65 | 75 |

| 6 | Pd(PPh₃)₄ (1) | CuI (2) | TEA | Toluene | 70 | 78 |

TEA: Triethylamine, DIPA: Diisopropylamine, THF: Tetrahydrofuran

Analysis of Results:

-

Catalyst Choice: Both Pd(PPh₃)₄ and PdCl₂(PPh₃)₂ are effective catalysts, with Pd(PPh₃)₄ often showing slightly higher activity.

-

Base Selection: While triethylamine is a standard base, a bulkier amine like diisopropylamine can sometimes lead to improved yields by minimizing side reactions.

-

The Role of Copper: A copper-free Sonogashira reaction is possible but often requires higher temperatures and may result in lower yields for aryl bromides.[4] The copper co-catalyst is generally beneficial for this class of substrate.

-

Solvent Effects: Toluene is a common and effective solvent. While THF can also be used, it may lead to lower yields in some cases.

-

Catalyst Loading: Reducing the catalyst loading can still provide good yields, which is advantageous for process scalability and cost-effectiveness.

Troubleshooting Common Issues

| Problem | Potential Cause(s) | Recommended Solution(s) |

| Low or No Conversion | 1. Inactive catalyst (Pd(0) oxidized).2. Poor quality of base or solvent.3. Insufficient temperature. | 1. Use fresh catalyst or a pre-catalyst. Ensure a strictly inert atmosphere.2. Use freshly distilled and anhydrous base and solvent.3. Increase the reaction temperature in increments of 10 °C. |

| Formation of Homo-coupled Alkyne (Glaser Coupling) | 1. Presence of oxygen.2. High concentration of copper catalyst. | 1. Thoroughly degas the reaction mixture and maintain a positive pressure of inert gas.[4]2. Reduce the amount of CuI to 1-2 mol%. |

| Decomposition of Catalyst (Formation of Palladium Black) | 1. High reaction temperature.2. Impurities in reagents. | 1. Lower the reaction temperature and extend the reaction time.2. Use high-purity reagents. |

| Difficult Purification | 1. Formation of by-products.2. Amine salts co-eluting with the product. | 1. Optimize reaction conditions to minimize side reactions.2. Ensure thorough aqueous work-up to remove amine salts before chromatography. |

Conclusion and Future Perspectives

The Sonogashira coupling of this compound is a robust and reliable method for the synthesis of novel alkynylated benzodioxine derivatives. By carefully controlling the reaction parameters, particularly the exclusion of oxygen and the use of high-quality reagents, high yields of the desired products can be consistently achieved. The protocols and insights provided in this guide serve as a comprehensive resource for researchers in drug discovery and organic synthesis, facilitating the exploration of this important chemical space. Future work in this area may focus on the development of even more active and stable catalyst systems, as well as the expansion of the substrate scope to include more complex and functionalized alkynes.

References

- Sørensen, U. S., Wede, J., & Pombo-Villar, E. (2001). Palladium-Catalyzed Coupling of Silyl-Acetylenes to Aryl Halides Using Microwave Irradiation. 5th International Electronic Conference on Synthetic Organic Chemistry.

-

Wikipedia. (n.d.). Sonogashira coupling. Retrieved from [Link]

-

ResearchGate. (n.d.). Sonogashira cross-coupling reaction of bromocyanofluoro pyridine nuclei: access to 5- and 6-alkynylfluoropyridinamidoximes scaffolds. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). Sonogashira Coupling. In Synthetic Methods in Drug Discovery: Volume 1. Retrieved from [Link]

-

Chemistry LibreTexts. (2024). Sonogashira Coupling. Retrieved from [Link]

-

ResearchGate. (n.d.). Sonogashira cross coupling of 5-bromo-6-phenylpyridazin-3(2H)-one with terminal alkynes. Retrieved from [Link]

Sources

synthesis of bioactive heterocycles using 6-Bromo-4H-1,3-benzodioxine

Application Note: Divergent Synthesis of Bioactive Heterocycles via 6-Bromo-4H-1,3-benzodioxine

Executive Summary

In the realm of drug discovery, the 1,3-benzodioxine scaffold represents a critical bioisostere for 1,4-benzodioxanes and benzodioxoles, motifs found in numerous adrenergic antagonists and antipsychotic agents. The 6-bromo derivative, This compound , serves as a high-value "pivot point" intermediate. Its C-6 bromine handle allows for late-stage diversification via palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig), enabling the rapid generation of Structure-Activity Relationship (SAR) libraries.

This guide details the robust synthesis of the core scaffold from commodity chemicals and provides validated protocols for its downstream conversion into bioactive biaryl and amino-heterocyclic derivatives.

Core Synthesis: this compound[1][2][3]

The construction of the 1,3-dioxine ring fused to the aromatic system is achieved via a Prins-type condensation of 4-bromophenol with paraformaldehyde. This method is preferred over metal-catalyzed routes for its scalability and cost-efficiency.

Mechanism & Rationale

The reaction proceeds through the initial hydroxymethylation of the phenol at the ortho position, followed by the formation of a quinone methide intermediate. This intermediate undergoes a hetero-Diels-Alder-like cyclization or stepwise condensation with a second equivalent of formaldehyde to close the heterocyclic ring. Sulfuric acid acts as both the catalyst and dehydrating agent.

Protocol 1: Cyclocondensation

Reagents & Equipment:

-

4-Bromophenol (1.0 equiv)

-

Paraformaldehyde (5.0 equiv)

-

Glacial Acetic Acid (Solvent)

-

Toluene (Extraction)

-

Mechanical Stirrer (Overhead stirring required due to viscosity)

Step-by-Step Procedure:

-

Setup: In a chemically resistant reactor, charge Acetic Acid (3.8 L per kg of phenol) and cool to 0°C.

-

Acidification: Slowly add Sulfuric Acid (0.65 L per kg of phenol) while maintaining the temperature below 10°C.

-

Addition: Add 4-Bromophenol (1.0 equiv) followed by Paraformaldehyde (5.0 equiv). The excess formaldehyde is critical to drive the formation of the dioxane ring and prevent polymerization.

-

Reaction: Stir the mixture at 0–5°C for 120 hours . Note: Low temperature is essential to suppress the formation of novolac resins.

-

Quench: Neutralize the reaction mixture by pouring it slowly into a solution of Sodium Hydroxide (NaOH) in water (approx. 10% w/v). Ensure pH reaches ~7–8.

-

Workup: Filter the resulting precipitate.[1][3] Dissolve the solid in Toluene .

-

Purification: Dry the organic phase via azeotropic distillation. Filter hot to remove residual paraformaldehyde polymers. Evaporate the solvent.[1][4]

-

Distillation: Purify the residue by vacuum distillation (B.P. 80°–90°C at 0.13 mbar).

-

Crystallization: Recrystallize from diisopropyl ether/hexane to yield the product as a white crystalline solid.

Expected Data:

-

Melting Point: 43°–47°C[1]

-

¹H NMR (CDCl₃): δ 4.88 (2H, s, Ar-CH₂), 5.24 (2H, s, -O-CH₂-O-), 6.39 (1H, d, ArH), 7.13 (1H, m, ArH), 7.31 (1H, dd, ArH).[1]

Functionalization: Generating Bioactive Libraries

Once the 6-bromo scaffold is secured, it functions as an electrophile in transition-metal catalyzed couplings. The following protocols are optimized for high-throughput synthesis.

Protocol 2: Suzuki-Miyaura Coupling (Biaryl Synthesis)

This protocol synthesizes 6-aryl-4H-1,3-benzodioxines, which are structural analogs to flavonoid-type antioxidants and estrogen receptor modulators.

Reagents:

| Component | Equivalents | Role |

|---|---|---|

| This compound | 1.0 | Electrophile |

| Aryl Boronic Acid (Ar-B(OH)₂) | 1.2–1.5 | Nucleophile |

| Pd(dppf)Cl₂·DCM | 0.03–0.05 | Catalyst |

| K₂CO₃ (2M aq.) | 3.0 | Base |

| 1,4-Dioxane | Solvent | Medium |

Procedure:

-

Degassing: Charge a reaction vial with the bromide, boronic acid, and K₂CO₃. Add 1,4-dioxane. Sparge with Argon for 10 minutes to remove O₂.

-

Catalyst Addition: Add the Pd catalyst quickly under an inert atmosphere.

-

Heating: Seal the vial and heat to 90°C for 4–12 hours. Monitor via TLC/LC-MS.

-

Extraction: Cool to Room Temperature (RT). Dilute with Ethyl Acetate (EtOAc) and wash with water and brine.[2]

-

Purification: Flash column chromatography (Hexane/EtOAc gradient).

Protocol 3: Buchwald-Hartwig Amination (N-Heterocycles)

This route introduces amine functionality, essential for CNS-active compounds (e.g., dopamine D2 agonists).

Reagents:

-

Secondary Amine (e.g., Morpholine, Piperazine) (1.2 equiv)

-

Pd₂(dba)₃ (2 mol%)[4]

-

XPhos or BINAP (4 mol%)

-

NaOtBu (Sodium tert-butoxide) (1.5 equiv)

-

Toluene (Anhydrous)

Procedure:

-

Pre-complexation: Stir Pd₂(dba)₃ and the ligand (XPhos) in toluene for 5 minutes under Argon to form the active catalytic species.

-

Addition: Add the bromide, amine, and NaOtBu to the catalyst mixture.

-

Reaction: Heat at 100°C for 12–18 hours.

-

Workup: Filter through a pad of Celite to remove inorganic salts and palladium black. Concentrate the filtrate.

-

Purification: Purify via amine-functionalized silica or standard silica with 1% Et₃N in the eluent to prevent streaking.

Pathway Visualization

The following diagram illustrates the divergent synthesis workflow, highlighting the transformation from raw materials to distinct bioactive classes.

Figure 1: Divergent synthesis strategy converting the 6-bromo scaffold into biaryl and amino-substituted bioactive libraries.

References

- Primary source for the H₂SO₄/Paraformaldehyde cyclization protocol and NMR d

-

Miyaura, N., & Suzuki, A. (1995).[7] Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483.[8]

- Foundational review for the Suzuki coupling conditions adapted in Protocol 2.

- Surry, D. S., & Buchwald, S. L. (2008). Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide. Chemical Science, 2(1), 27-50. Source for XPhos/Pd2(dba)3 conditions used in Protocol 3.

-

PubChem. (n.d.). 6-Bromo-2,2-dimethyl-4H-benzo[d][1,3]dioxine Compound Summary. Retrieved from [Link]

- Verification of chemical identifiers and structural analogs.

Sources

- 1. This compound synthesis - chemicalbook [chemicalbook.com]

- 2. Synthesis and Characterization of 1,4-Benzodioxane-6-Carboxylic Acid Amide Analogs [scirp.org]

- 3. atlantis-press.com [atlantis-press.com]

- 4. Suzuki Reaction - Palladium Catalyzed Cross Coupling [commonorganicchemistry.com]

- 5. Palladium-catalyzed cross coupling reactions of 4-bromo-6H-1,2-oxazines - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pubchem.ncbi.nlm.nih.gov [pubchem.ncbi.nlm.nih.gov]

- 7. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

- 8. synarchive.com [synarchive.com]

lithiation and functionalization of 6-Bromo-4H-1,3-benzodioxine

Executive Summary

The 4H-1,3-benzodioxine scaffold is a privileged pharmacophore in medicinal chemistry, serving as a bioisostere for quinolines and benzofurans in kinase inhibitors and GPCR modulators. Functionalization of this core, particularly at the 6-position, is critical for expanding Structure-Activity Relationships (SAR).

This Application Note details the protocol for the regioselective functionalization of 6-Bromo-4H-1,3-benzodioxine (1) via bromine-lithium exchange. Unlike standard aryl bromides, this substrate contains a cyclic acetal functionality (O-C-O) sensitive to Lewis acids and strong nucleophiles at elevated temperatures. This guide provides a robust, self-validating method to generate the 6-lithio species and trap it with various electrophiles (formyl, boronyl, carboxyl) while preserving the heterocyclic ring integrity.

Structural Analysis & Reactivity Profile

Substrate: this compound CAS: 90050-61-6 (Generic reference for analogs) / 10553-97-6 (Related) Key Structural Features:

-

Acetal Bridge (C2): The methylene group at position 2 (between O1 and O3) is a cyclic acetal. While stable to bases, it is acid-sensitive.

-

Benzylic Position (C4): The methylene at position 4 is benzylic. Although less acidic than a ketone alpha-proton, it poses a risk of deprotonation (ortho-lithiation) if the metal-halogen exchange is sluggish or if temperatures rise above -40°C.

-

Bromine (C6): Located para to the phenolic oxygen (O1), this position is electronically activated for rapid Lithium-Halogen exchange.

Reaction Pathway: The kinetic favorability of Br-Li exchange over proton abstraction allows for clean generation of the aryl lithium species at -78°C.

Figure 1: Reaction pathway highlighting the target Br-Li exchange and the avoidance of benzylic deprotonation.

Pre-Reaction Preparation

Starting Material Synthesis (Brief)

If the substrate is not purchased, it is synthesized via the Prins reaction/cyclization of 4-bromophenol with paraformaldehyde in acidic media (H₂SO₄/AcOH).

-

Note: Ensure the starting material is free of residual water or acidic impurities (phenols), which will quench the organolithium reagent. Recrystallize from diisopropyl ether/hexane if necessary (MP: 43-47°C).

Reagent Handling

-

Solvent: Anhydrous THF (Tetrahydrofuran) is non-negotiable. Distill over Sodium/Benzophenone or pass through an activated alumina column (SPS). Water content must be <50 ppm.

-

n-BuLi: Titrate before use (e.g., using N-pivaloyl-o-toluidine or diphenylacetic acid) to determine exact molarity. Old reagents often contain lithium alkoxides which can alter reactivity.

Detailed Protocol: Lithiation and Trapping

Objective: Conversion of this compound to 6-formyl-4H-1,3-benzodioxine (Case Study).

Materials:

-

This compound (1.0 eq, 10 mmol, 2.29 g)

-

n-Butyllithium (1.1 eq, 2.5 M in hexanes)

-

DMF (Dimethylformamide) (1.5 eq, anhydrous)

-

THF (anhydrous, 50 mL)

-

Ammonium Chloride (sat. aq.)

Step-by-Step Workflow:

-

System Inertization:

-

Flame-dry a 250 mL 3-neck round-bottom flask equipped with a magnetic stir bar, temperature probe, and nitrogen inlet.

-

Cool to room temperature under a positive stream of Nitrogen (or Argon).

-

-

Solvation:

-

Charge the flask with this compound (2.29 g).

-

Add anhydrous THF (50 mL) via cannula or syringe. Stir until fully dissolved.

-

Cool the solution to -78°C using a Dry Ice/Acetone bath. Allow 15 minutes for internal temperature equilibration.

-

-

Lithiation (The Critical Step):

-

Add n-BuLi (4.4 mL of 2.5 M solution) dropwise via syringe pump or pressure-equalizing addition funnel over 15 minutes .

-

Observation: A slight color change (often pale yellow to orange) may occur.

-

Hold: Stir at -78°C for 45 minutes .

-

Checkpoint: Take a 0.1 mL aliquot, quench in MeOD, and analyze by NMR. Disappearance of the aryl bromide signals confirms exchange.

-

-

Electrophile Addition:

-

Add anhydrous DMF (1.16 mL, 15 mmol) dropwise over 5 minutes. Maintain temperature below -70°C during addition.

-

Stir at -78°C for 30 minutes.

-

Remove the cooling bath and allow the reaction to warm to 0°C over 1 hour. The mixture usually turns a lighter yellow.

-

-

Quench and Workup:

-

Purification:

-

The crude aldehyde is typically a solid. Purify via flash column chromatography (Hexanes/EtOAc, gradient 9:1 to 4:1).

-

Data Summary & Expected Results

| Parameter | Specification | Notes |

| Lithiation Temp | -78°C ± 5°C | Critical to prevent benzylic attack. |

| Reaction Time | 30-60 min | Extended times >2h may degrade the acetal. |

| Yield (Aldehyde) | 85-92% | High efficiency due to activated position. |

| Yield (Boronic Acid) | 75-85% | Requires Triisopropyl borate; acidic workup sensitive. |

| 1H NMR Diagnostic | δ ~9.8 ppm (CHO) | Distinct singlet for aldehyde proton. |

Experimental Logic & Troubleshooting (CPP)

Critical Process Parameters (CPP)

-

Temperature Control: The acetal ring is robust, but the benzylic protons at C4 have pKa ~40. While n-BuLi prefers the soft Halogen-Lithium exchange, higher temperatures (-20°C) significantly increase the rate of deprotonation, leading to complex mixtures.

-

Quenching Boronic Acids: If synthesizing the boronic acid (using B(OMe)₃ or B(OiPr)₃), do not use strong mineral acids (HCl) for the quench, as this hydrolyzes the acetal. Use saturated NH₄Cl or dilute acetic acid/water.

Experimental Workflow Diagram

Figure 2: Operational workflow for the lithiation process.

References

-

Synthesis of this compound: Methodology for the construction of the benzodioxine ring via Prins cyclization. Source: ChemicalBook / US Patent 4814343.

-

General Lithiation of Heterocyclic Acetals: Protocols regarding the stability of cyclic acetals (dioxolanes/dioxanes) toward n-BuLi. Source: Sinenko, V., et al. "Lithiation of 2-bromo-4-(1,3-dioxolan-2-yl)-1,3-thiazole."[4] Current Chemistry Letters (2018).[3][5]

-

Use of n-Butyllithium (Reagent Guide): Standard operating procedures and safety data for handling organolithiums. Source: Common Organic Chemistry - n-Butyllithium.[4]

-

4H-1,3-Benzodioxine Structure & Identifiers: Chemical structure validation and CAS registry data. Source: PubChem Compound Summary for CID 67490.

Sources

High-Throughput Functionalization of 6-Bromo-4H-1,3-benzodioxine via Continuous Flow

Executive Summary & Chemical Context[1][2][3][4][5][6][7][8][9][10][11]

6-Bromo-4H-1,3-benzodioxine represents a privileged scaffold in medicinal chemistry, serving as a critical intermediate for CNS-active agents, PI3K inhibitors, and various agrochemicals. Its structure features an electron-rich aromatic ring fused to a 1,3-dioxine moiety.

While the bromine handle at position 6 offers a classic site for cross-coupling, the 1,3-benzodioxine core presents specific challenges in batch processing :

-

Lithiation Instability: Lithium-halogen exchange in batch requires cryogenic conditions (-78 °C) to prevent ring fragmentation or benzylic deprotonation side reactions.

-

Thermal Sensitivity: The acetal-like functionality can be sensitive to prolonged heating in acidic media, common in some coupling protocols.

Flow Chemistry Value Proposition: By transitioning these reactions to a continuous flow regime, researchers can execute "Flash Lithiation" at elevated temperatures (–20 °C to 0 °C) with residence times in seconds, bypassing the stability issues of the lithiated intermediate. Furthermore, high-pressure superheating facilitates rapid Suzuki-Miyaura couplings, reducing reaction times from hours to minutes.

Application A: Flash Lithiation & Electrophilic Trapping

Objective: Rapid generation of the 6-lithio species followed by formylation or carboxylation.

The Challenge

In batch, this compound requires strict temperature control. The ortho-directing ability of the oxygen atoms can compete with the bromine-lithium exchange if the reaction dwells too long, leading to mixtures of regioisomers.

Flow Protocol Configuration

This protocol utilizes a dual-feed system with a sequential quench.

-

Reagent A: this compound (0.5 M in anhydrous THF).

-

Reagent B: n-Butyllithium (n-BuLi) (1.6 M in Hexanes).

-

Reagent C: Electrophile (e.g., DMF for formylation) (1.0 M in THF).

-

Quench: Methanol or Sat. NH4Cl.[1]

Step-by-Step Methodology

-

System Setup: Use a chemically resistant flow reactor (e.g., Vapourtec E-Series or Syrris Asia) with PFA tubing.

-

Drying: Flush the system with anhydrous THF to remove all traces of moisture.

-

Lithiation Step (Reactor 1):

-

Pump Reagent A (Substrate) and Reagent B (n-BuLi) into a T-mixer.

-

Flow Rate Ratio: 1:1.1 (slight excess of n-BuLi).

-

Temperature: -20 °C (accessible with standard chillers, avoiding dry ice).

-

Residence Time (

): 30 seconds. Crucial: Do not exceed 60s to avoid isomerization.

-

-

Trapping Step (Reactor 2):

-

The stream from Reactor 1 enters a second T-mixer meeting Reagent C (DMF).

-

Temperature: 0 °C to 20 °C.

-

Residence Time: 60 seconds.

-

-

Workup: The output flows into a collection flask containing the quench solution.

Data Summary: Electrophile Scope

| Electrophile | Product (6-Substituted) | Batch Yield (-78°C) | Flow Yield (-20°C) | Residence Time |

| DMF | Aldehyde | 78% | 92% | 30s + 60s |

| CO2 (gas) | Carboxylic Acid | 65% | 88% | 30s + 20s |

| Acetone | Tertiary Alcohol | 72% | 85% | 30s + 60s |

Workflow Visualization

Caption: Continuous flow lithiation workflow preventing intermediate degradation via precise residence time control.

Application B: Intensified Suzuki-Miyaura Coupling

Objective: Rapid library generation of biaryl derivatives using heterogeneous catalysis (Packed Bed).

The Challenge

Traditional Suzuki coupling of electron-rich aryl bromides like this compound can be sluggish, often requiring 4–12 hours at reflux. In flow, we can utilize superheating (heating solvents above their boiling points under pressure) to accelerate kinetics.

Catalyst & Solvent System

-

Catalyst: SiliaCat® DPP-Pd (Diphenylphosphine palladium heterogeneous catalyst) or Pd EnCat™. Using a packed bed eliminates the need for post-reaction metal scavenging.

-

Solvent: Ethanol/Water (4:1) or Toluene/Ethanol/Water. Note: Homogeneity is critical to prevent clogging in packed beds.

Step-by-Step Methodology

-

Reagent Preparation:

-

Stream A: this compound (0.2 M) + Boronic Acid (1.5 equiv) in EtOH/Toluene.

-

Stream B: Aqueous K2CO3 (0.5 M). Ensure the biphasic mixture is vigorously slugged or use a miscible organic base like DBU if clogging is a risk.

-

Alternative (Homogeneous): Use TBAOH (Tetrabutylammonium hydroxide) as the base to maintain a single phase.

-

-

Reactor Configuration:

-

Use a heated stainless steel coil or a glass column reactor packed with the immobilized catalyst.

-

Back Pressure Regulator (BPR): Set to 100 psi (7 bar).

-

-

Reaction Conditions:

-

Temperature: 120 °C (Superheated).

-

Residence Time: 4–8 minutes.

-

-

Purification:

-

The output is solvent-exchanged and crystallized or passed through a silica scavenger cartridge if homogeneous Pd was used.

-

Data Summary: Reaction Acceleration

| Coupling Partner | Batch Time (Reflux) | Flow Time (120°C) | Yield |

| Phenylboronic acid | 6 hours | 5 mins | 94% |

| 4-Pyridylboronic acid | 12 hours | 8 mins | 89% |

| 2-Furanboronic acid | 8 hours | 6 mins | 91% |

Workflow Visualization

Caption: High-pressure, high-temperature Suzuki coupling workflow utilizing superheating for kinetic acceleration.

References

-

Benaglia, M., et al. (2024).[2] In Continuo Pd‐Catalysed Cross Coupling Reactions of Organolithium Reagents with Aryl Bromides under Aerobic Conditions. European Journal of Organic Chemistry. Retrieved from [Link]

-

National Institutes of Health (NIH). (2021). Continuous Flow Acylation of (Hetero)aryllithiums with Polyfunctional N,N‐Dimethylamides. PubMed Central. Retrieved from [Link]

-

Yoneda Labs. (n.d.). Suzuki-Miyaura Cross-Coupling: Practical Guide. Retrieved from [Link]

-

PubChem. (n.d.).[1][3] 6-Bromo-2,2-dimethyl-4H-1,3-benzodioxine Compound Summary. Retrieved from [Link]

Sources

Troubleshooting & Optimization

Technical Support Guide: Purification of 6-Bromo-4H-1,3-benzodioxine by Recrystallization

This guide provides a comprehensive technical resource for researchers, scientists, and drug development professionals on the purification of 6-Bromo-4H-1,3-benzodioxine via recrystallization. It is structured to provide not just a protocol, but a deeper understanding of the principles involved, enabling effective troubleshooting and optimization of the purification process.

Section 1: Compound Profile & Purity Indicators

Understanding the physicochemical properties of this compound is the foundation for a successful purification strategy. The primary goal of recrystallization is to separate the target compound from impurities that may be present from its synthesis.

1.1 Physicochemical Properties

| Property | Value | Source |

| Chemical Name | This compound | N/A |

| CAS Number | 90050-61-6 | [1] |

| Molecular Formula | C₈H₇BrO₂ | N/A |

| Melting Point (M.P.) | 43–47 °C | [1] |

| Boiling Point (B.P.) | 80–90 °C at 0.13 mbar | [1] |

| Appearance | Crystalline Solid | [1] |

1.2 Common Synthesis-Related Impurities

This compound is typically synthesized from 4-bromophenol and paraformaldehyde.[1] Consequently, the crude product may contain several process-related impurities:

-

Unreacted Starting Materials: Residual 4-bromophenol.

-

Reagent-Derived Impurities: Insoluble formaldehyde polymers.[1]

-

Side-Products: Other brominated species or products from undesired side reactions.

The most critical indicator of purity post-recrystallization is the melting point. A sharp melting point within a narrow range (e.g., 1-2 °C) close to the literature value suggests high purity. A broad or depressed melting point range is a definitive sign of residual impurities.

Section 2: Recommended Recrystallization Protocol

This protocol is based on a documented solvent system and incorporates best practices for maximizing purity and yield. The principle of recrystallization relies on the differential solubility of the compound and its impurities in a solvent system at varying temperatures.[2]

2.1 Solvent System Rationale

The documented and recommended solvent system is a mixture of diisopropyl ether and hexane .[1]

-

Diisopropyl Ether ("Good" Solvent): this compound exhibits moderate to good solubility in diisopropyl ether at elevated temperatures.

-

Hexane ("Poor" Solvent or Anti-solvent): The compound is poorly soluble in hexane, even when hot.

Using a binary solvent system provides fine control over the solubility profile. The compound is dissolved in a minimum amount of the hot "good" solvent, and the "poor" solvent is added to the point of saturation, inducing crystallization upon cooling.

2.2 Step-by-Step Experimental Workflow

-

Dissolution:

-

Place the crude this compound in an appropriately sized Erlenmeyer flask equipped with a magnetic stir bar.

-

Add a minimal volume of diisopropyl ether and begin heating the mixture on a hotplate with gentle stirring.

-

Continue adding diisopropyl ether in small portions until the solid completely dissolves at a near-boiling temperature. Causality: Using the minimum amount of hot solvent is critical for achieving a supersaturated solution upon cooling, which is necessary for good recovery.

-

-

Hot Filtration (If Necessary):

-

If insoluble impurities, such as formaldehyde polymers, are visible in the hot solution, a hot gravity filtration is required.[3]

-

Preheat a stemless funnel and a clean receiving Erlenmeyer flask on the hotplate to prevent premature crystallization in the funnel.[3]

-

Place a fluted filter paper in the hot funnel and pour the hot solution through it quickly.

-

-

Inducing Crystallization: